Cas no 1805750-82-6 (Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate)

Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate
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- インチ: 1S/C13H17BrO2S/c1-3-16-13(15)11-6-7-12(17-2)10(9-11)5-4-8-14/h6-7,9H,3-5,8H2,1-2H3
- InChIKey: QOPNRZKGSGJOTB-UHFFFAOYSA-N
- SMILES: BrCCCC1C=C(C(=O)OCC)C=CC=1SC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 7
- 複雑さ: 236
- XLogP3: 4
- トポロジー分子極性表面積: 51.6
Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015004122-1g |
Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate |
1805750-82-6 | 97% | 1g |
1,460.20 USD | 2021-06-21 | |
Alichem | A015004122-500mg |
Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate |
1805750-82-6 | 97% | 500mg |
847.60 USD | 2021-06-21 | |
Alichem | A015004122-250mg |
Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate |
1805750-82-6 | 97% | 250mg |
484.80 USD | 2021-06-21 |
Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoateに関する追加情報
Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate (CAS No. 1805750-82-6): A Comprehensive Overview
Ethyl 3-(3-bromopropyl-4-(methylthio)benzoate
(CAS No. 1805750-82-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, exhibits a blend of functionalities that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromine and methylthio substituents on the benzene ring imparts distinct reactivity, making it a versatile building block for further chemical modifications and derivatization.The chemical structure of Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate consists of a benzoate core substituted with a bromopropyl group at the third position and a methylthio group at the fourth position. This arrangement not only enhances its solubility in various organic solvents but also facilitates its participation in nucleophilic substitution reactions, which are crucial for constructing more complex molecular architectures. The benzoate moiety, in particular, is well-known for its role in drug design due to its ability to form hydrogen bonds and interact with biological targets.
In recent years, Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate has been extensively studied for its potential applications in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have shown that derivatives of this compound exhibit promising activity against certain enzymes and receptors implicated in inflammatory and neurological disorders. The bromine substituent, in particular, serves as a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups into the molecule.
The methylthio group at the fourth position of the benzene ring adds another layer of reactivity to Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate. This moiety can undergo various transformations, including oxidation to form sulfoxides or sulfones, or displacement reactions to introduce other sulfur-containing functionalities. These reactions are particularly useful in medicinal chemistry for generating diverse libraries of compounds with tailored pharmacological properties. Moreover, the presence of both bromine and methylthio groups allows for sequential functionalization strategies, providing chemists with greater flexibility in designing complex molecular structures.
One of the most compelling aspects of Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate is its role as a key intermediate in the synthesis of bioactive molecules. Researchers have utilized this compound to develop novel inhibitors targeting enzymes such as kinases and phosphodiesterases, which are involved in various disease pathways. For example, derivatives of this compound have shown inhibitory activity against Janus kinases (JAKs), which play a crucial role in inflammatory responses and autoimmune diseases. The ability to fine-tune the structure of these derivatives through strategic modifications has led to the discovery of lead compounds with improved pharmacokinetic profiles and reduced side effects.
Recent advancements in synthetic methodologies have further enhanced the utility of Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate in drug discovery. Techniques such as flow chemistry and microwave-assisted synthesis have enabled faster and more efficient preparation of this compound and its derivatives. These methods not only improve yield but also reduce reaction times, making them particularly attractive for large-scale production. Additionally, computational chemistry approaches have been employed to predict the binding modes of these compounds with biological targets, aiding in the rational design of more potent and selective drug candidates.
The versatility of Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate extends beyond its applications in pharmaceutical research. It has also been explored as a building block for materials science applications, where its unique structural features contribute to the development of novel polymers and functional materials. For instance, researchers have incorporated this compound into polymer backbones to create materials with enhanced thermal stability and mechanical strength. These materials find applications in various industries, including electronics, aerospace, and construction.
In conclusion, Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate (CAS No. 1805750-82-6) is a multifaceted compound with significant potential in both pharmaceutical chemistry and materials science. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules with tailored pharmacological properties. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in drug discovery efforts aimed at addressing various human diseases.
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